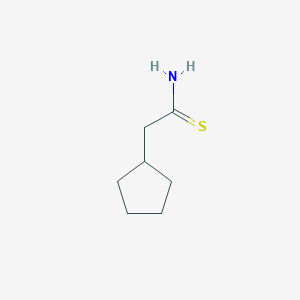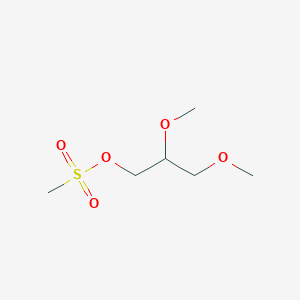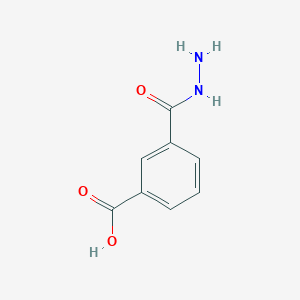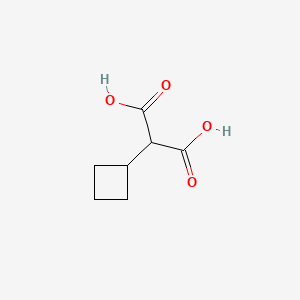
3-amino-4-sulfanylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-sulfanylbenzonitrile, commonly referred to as 4-ASBN, is an organic molecule that has been used in various scientific research applications. It is a colorless, crystalline solid that is soluble in water and alcohols. 4-ASBN is an important intermediate in the synthesis of various pharmaceuticals and other compounds. It is also used in the synthesis of dyes, polymers, and other materials. In addition, 4-ASBN is a versatile reagent in organic synthesis, making it a valuable tool for scientists.
科学的研究の応用
4-ASBN has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of various pharmaceuticals and other compounds, and as a reagent in the synthesis of dyes, polymers, and other materials. It has also been used in the synthesis of a variety of organic compounds, including drugs, dyes, and polymers. In addition, 4-ASBN has been used in the study of biochemical and physiological processes, such as the metabolism of certain drugs and the regulation of certain enzymes.
作用機序
4-ASBN acts as a nucleophilic substitution reagent, meaning that it can react with other molecules to form new bonds. This is due to the presence of a lone pair of electrons on the nitrogen atom of the molecule. The lone pair of electrons is able to interact with the electron-deficient region of another molecule, resulting in the formation of a new bond. This reaction is known as nucleophilic substitution and is the basis for many of the reactions involving 4-ASBN.
Biochemical and Physiological Effects
4-ASBN has been used in the study of biochemical and physiological processes. It has been used to study the metabolism of certain drugs, as well as the regulation of certain enzymes. In addition, 4-ASBN has been used in the study of cell signaling and the regulation of gene expression. It has also been used to study the role of certain proteins in the body and their potential therapeutic applications.
実験室実験の利点と制限
4-ASBN has several advantages as a reagent for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in aqueous solution. In addition, it is a versatile reagent that can be used in a variety of reactions. However, 4-ASBN is also toxic and should be handled with caution. It is also sensitive to light and air and should be stored in a dark, airtight container.
将来の方向性
The potential future directions for 4-ASBN are numerous. It could be used in the development of new pharmaceuticals and other compounds, as well as new materials such as dyes and polymers. In addition, it could be used in the study of biochemical and physiological processes, such as the metabolism of certain drugs and the regulation of certain enzymes. Finally, it could be used in the study of cell signaling and the regulation of gene expression, as well as the role of certain proteins in the body and their potential therapeutic applications.
合成法
4-ASBN can be synthesized from 4-chlorobenzonitrile and aqueous ammonia. The reaction is carried out in aqueous solution at a temperature of approximately 100°C. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds via a nucleophilic substitution to give the desired product. The reaction can also be carried out in the presence of a catalyst such as palladium or platinum. The reaction is typically run in a sealed vessel to prevent the formation of explosive gases.
特性
IUPAC Name |
3-amino-4-sulfanylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-4-5-1-2-7(10)6(9)3-5/h1-3,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEDABGJILXBLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)N)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-sulfanylbenzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-[(3-fluorophenyl)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6613684.png)



